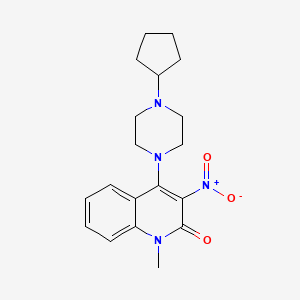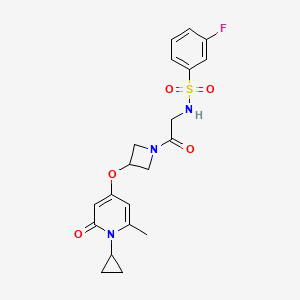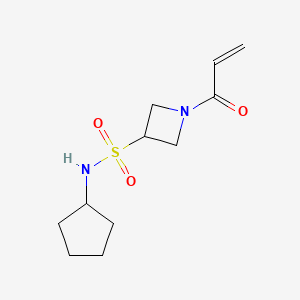![molecular formula C24H16BrN3O3 B2928760 4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1(2H)-one CAS No. 1326895-37-7](/img/structure/B2928760.png)
4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of oxadiazole, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of oxadiazole derivatives involves the condensation reaction of amidoximes with derivatives of carboxylic acids or acid chlorides . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Molecular Structure Analysis
Oxadiazoles exist in four regioisomeric forms . The 1,2,5-regioisomer is also known as furazan, whose mono and disubstituted derivatives have long been known . Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications .Chemical Reactions Analysis
The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds . These compounds range from relatively inert to extremely sensitive in terms of their response to heat and impact .Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Applications
- A study by Sirgamalla and Boda (2019) synthesized derivatives of this compound and evaluated their antibacterial and antifungal activities. The compounds showed potency against bacterial strains like Staphylococcus aureus and Pseudomonas aeruginosa, and fungal strains like Aspergillus niger and Candida albicans (Sirgamalla & Boda, 2019).
Thermo-Physical Properties
- Research by Godhani et al. (2013) conducted a systematic thermo-physical characterization of compounds including 1,3,4-oxadiazole derivatives in solvents like chloroform and N,N-dimethylformamide. This study helps in understanding the physical properties of these compounds under various conditions (Godhani et al., 2013).
Antioxidant, Antibacterial, and Antihypertensive Activities
- A study by Naik et al. (2014) focused on synthesizing derivatives with 8-hydroxyquinoline and evaluating their antioxidant, antibacterial, and antihypertensive activities. They found that some compounds exhibited good in-vitro activities in these areas (Naik, Patil, & Satyanarayan, 2014).
Electroluminescence Behavior
- Nagarajan et al. (2014) synthesized isoquinoline π-conjugated imidazole derivatives, including compounds related to 4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1(2H)-one. These compounds exhibited fluorescent properties and were analyzed for their potential in organic light-emitting diodes (OLEDs) (Nagarajan et al., 2014).
Corrosion Inhibition
- Rbaa et al. (2018) synthesized 8-Hydroxyquinoline derivatives and evaluated their effectiveness in inhibiting the corrosion of mild steel in acidic conditions. This study is significant in understanding the compound's potential in industrial applications (Rbaa et al., 2018).
Antiviral and Cytotoxic Activities
- Research by Selvam et al. (2010) evaluated the antiviral activity of novel 2,3-disubstitutedquinazolin-4(3H)-ones against viruses such as HIV and HSV. They identified compounds exhibiting distinct antiviral activities (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).
Antioxidant Activity from Marine Algae
- A study by Li et al. (2011) isolated bromophenols, including derivatives similar to the compound , from the marine red alga Rhodomela confervoides. These compounds showed strong antioxidant activities, suggesting their potential in food preservation and health supplements (Li, Li, Gloer, & Wang, 2011).
Propiedades
IUPAC Name |
4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BrN3O3/c1-30-18-12-10-17(11-13-18)28-14-21(19-4-2-3-5-20(19)24(28)29)23-26-22(27-31-23)15-6-8-16(25)9-7-15/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCCQQAVADDQQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[(4-Chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]acetic acid](/img/structure/B2928681.png)


![2-[(2-methylbenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2928687.png)
![N-(3-chloro-4-methylphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2928690.png)

![Methyl (E)-4-[benzyl-[(3-hydroxyoxolan-3-yl)methyl]amino]-4-oxobut-2-enoate](/img/structure/B2928693.png)
![3-[(4-Methoxybutyl)(methyl)amino]propanoic acid hydrochloride](/img/structure/B2928695.png)
![N-(1-cyanoethyl)-1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2928696.png)
![1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid](/img/structure/B2928697.png)
![Tert-butyl N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]carbamate](/img/structure/B2928699.png)

